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molecular formula C10H10O B121003 Benzyl propargyl ether CAS No. 4039-82-1

Benzyl propargyl ether

Cat. No. B121003
M. Wt: 146.19 g/mol
InChI Key: PAQVEXAFKDWGOT-UHFFFAOYSA-N
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Patent
US07589091B2

Procedure details

Tetrabutylammonium bromide (19.34 g, 600 mmol) was added to a solution of benzylbromide (71.3 ml, 600 mmol) and propargyl alcohol (35.5 ml, 600 mmol) in 270 ml of toluene and the mixture was heated to 50° C. A solution of sodium hydroxide (24 g, 600 mmol) in 55 ml of water was then added dropwise over a period of 1 hour and stirring was continued for another 3 hours. The reaction mixture was then cooled to 25° C. and transferred into a separatory funnel. The aqueous layer was removed and the organic layer was washed three times with 150 ml of brine. Residual water was removed by repeated azeotropic distillation using toluene. A pale yellow liquid was obtained. Yield: 81.9 g (93.4 %).
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
71.3 mL
Type
reactant
Reaction Step Two
Quantity
35.5 mL
Type
reactant
Reaction Step Two
Quantity
19.34 g
Type
catalyst
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9]([OH:12])[C:10]#[CH:11].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.O>[CH2:9]([O:12][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:10]#[CH:11] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
71.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
35.5 mL
Type
reactant
Smiles
C(C#C)O
Name
Quantity
19.34 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
270 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
transferred into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the organic layer was washed three times with 150 ml of brine
CUSTOM
Type
CUSTOM
Details
Residual water was removed
DISTILLATION
Type
DISTILLATION
Details
distillation
CUSTOM
Type
CUSTOM
Details
A pale yellow liquid was obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C#C)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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